molecular formula C9H11BrS B3385138 1-(2-Bromoethyl)-4-methylsulfanylbenzene CAS No. 613233-75-3

1-(2-Bromoethyl)-4-methylsulfanylbenzene

Cat. No.: B3385138
CAS No.: 613233-75-3
M. Wt: 231.15 g/mol
InChI Key: YUGWUZOHOJMMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-4-methylsulfanylbenzene is a chemical reagent designed for research use only and is not intended for diagnostic or therapeutic applications. This compound features a benzene ring functionalized with a 2-bromoethyl chain and an electron-donating methylsulfanyl (methylthio) group at the para position. This structure makes it a valuable bifunctional intermediate in organic synthesis. The bromoethyl group acts as a flexible alkylating agent and a versatile handle for further functionalization through nucleophilic substitution reactions, enabling the introduction of amines, alcohols, and other nucleophiles. Concurrently, the methylsulfanyl group can participate in various transformations, including oxidation to sulfoxide or sulfone groups, or serve as a directing group in metal-catalyzed cross-coupling reactions. Its primary research applications include its use as a building block in medicinal chemistry for the development of novel small molecules and in materials science for the synthesis of advanced organic materials. Researchers value this compound for its utility in constructing complex molecular architectures, exploring structure-activity relationships, and developing new synthetic methodologies. Proper handling procedures should be followed, and the compound must be stored in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGWUZOHOJMMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472896
Record name 1-(2-bromoethyl)-4-methylsulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613233-75-3
Record name 1-(2-bromoethyl)-4-methylsulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of 1 2 Bromoethyl 4 Methylsulfanylbenzene Within Organosulfur and Bromoalkane Chemical Classes

The chemical compound 1-(2-Bromoethyl)-4-methylsulfanylbenzene is a distinct molecule that integrates functionalities from two significant chemical classes: organosulfur compounds and bromoalkanes. rsc.orgbohrium.com Its structure is characterized by a benzene (B151609) ring substituted at the first and fourth positions. At one end, it features a methylsulfanyl group (-SCH₃), also known as a methylthio group, placing it firmly within the family of aryl thioethers, a major subclass of organosulfur chemistry. rsc.orgnih.gov Organosulfur compounds are integral to numerous pharmaceuticals, natural products, and materials. researchgate.netresearchgate.net The sulfur atom in a thioether linkage possesses a lone pair of electrons, which can be utilized in further reactions, or the entire group can act as a directing group in electrophilic aromatic substitution.

At the other end of the molecule is a 2-bromoethyl group (-CH₂CH₂Br). This alkyl halide functionality categorizes the compound as a bromoalkane. bohrium.com Bromoalkanes are highly valuable synthetic intermediates due to the bromine atom's nature as a good leaving group in nucleophilic substitution reactions and its utility in the formation of organometallic reagents. The presence of both the aryl thioether and the primary alkyl bromide on the same molecular scaffold makes this compound a bifunctional building block with significant potential for sequential and regioselective chemical modifications.

Table 1: Key Functional Groups in this compound

Functional Group Chemical Class General Reactivity
Aryl Methylsulfanyl Organosulfur (Aryl Thioether) Can undergo oxidation to sulfoxide/sulfone; directs electrophilic aromatic substitution.
2-Bromoethyl Bromoalkane (Alkyl Halide) Susceptible to nucleophilic substitution (Sₙ2); precursor for Grignard reagents.

Significance of Phenethyl Bromides in Building Block Chemistry

The phenethyl bromide core structure, C₆H₅CH₂CH₂Br, is a fundamental building block in organic synthesis, and its derivatives, such as 1-(2-bromoethyl)-4-methylsulfanylbenzene, share much of its synthetic importance. Phenethyl bromides are frequently used as electrophilic partners in a wide array of bond-forming reactions. The primary bromine atom is readily displaced by a variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, in classic Sₙ2 reactions. This reactivity allows for the straightforward introduction of a phenethyl moiety into a target molecule.

Furthermore, phenethyl bromides serve as precursors to organometallic reagents. For instance, reaction with magnesium metal can form the corresponding Grignard reagent, which can then participate in reactions with carbonyl compounds, nitriles, and other electrophiles to create new carbon-carbon bonds. This versatility makes phenethyl bromide and its substituted analogues, including the subject of this article, valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. For example, phenethyl bromide itself is a known precursor in the synthesis of the potent analgesic fentanyl and its derivatives. The presence of the methylsulfanyl group on the aromatic ring of this compound adds another layer of functionality that can be carried through these synthetic sequences or used to modulate the reactivity of the phenethyl bromide portion.

Overview of Research Trajectories for Aryl Alkyl Halides

Precursor Selection and Strategic Derivatization for Thioanisole (B89551) Moiety Installation

The assembly of the 4-methylsulfanylphenyl core, also known as the thioanisole moiety, can be approached through either electrophilic or nucleophilic strategies. The choice of strategy often depends on the availability and reactivity of the starting materials.

Electrophilic Introduction of the Methylsulfanyl Group onto Benzene (B151609) Derivatives

Electrophilic substitution reactions are a cornerstone of aromatic chemistry, allowing for the direct functionalization of the benzene ring. youtube.comquora.combyjus.commsu.edu In the context of synthesizing the thioanisole moiety, an electrophilic source of the methylsulfanyl group or a precursor group is required.

A prominent and highly efficient method involves the Friedel-Crafts acylation of thioanisole itself. researchgate.netresearchgate.netias.ac.insigmaaldrich.comtamu.edu This reaction typically utilizes an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride, or more environmentally benign solid acids. researchgate.netresearchgate.netias.ac.in This approach leads to the formation of 4-(methylthio)acetophenone, a key intermediate that already possesses the desired thioanisole core and a functional group handle for further elaboration into the 2-bromoethyl side chain. The para-directing effect of the methylsulfanyl group ensures high regioselectivity for the C-4 acylated product. researchgate.net

CatalystAcylating AgentSolventTemperature (°C)Yield (%) of 4-(methylthio)acetophenoneReference
Cobalt(II) acetylacetonateAcetyl chlorideNitromethaneMildExcellent researchgate.net
Amberlyst-15Acetic anhydrideEthylene chloride70Good researchgate.netias.ac.in
Aluminum chlorideAcetyl chlorideDichloromethane (B109758)Room TempHigh tamu.edu

Nucleophilic Substitution Strategies for Aromatic Methylsulfane Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative route to the thioanisole framework, particularly when starting with an activated aromatic ring bearing a good leaving group. tamu.educhemicalbook.com This strategy involves the displacement of a halide or other suitable leaving group from an aromatic ring by a sulfur-based nucleophile.

A common approach is the reaction of a para-substituted halobenzene with sodium thiomethoxide (NaSMe). For this reaction to proceed efficiently, the benzene ring often requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. chemicalbook.com However, for less activated systems, transition-metal-catalyzed cross-coupling reactions can be employed.

Another classical method is the methylation of thiophenol. chemicalbook.com Thiophenol can be deprotonated with a base, such as sodium hydroxide (B78521), to form the thiophenoxide anion, a potent nucleophile. Subsequent reaction with a methylating agent, like methyl iodide, yields thioanisole in high yield. chemicalbook.com This thioanisole can then be functionalized in the para position as described in the electrophilic substitution section.

ReactantsReagentsSolventConditionsProductReference
Thiophenol, Methyl iodideSodium hydroxideEthanol (B145695)Room TemperatureThioanisole chemicalbook.com
4-Fluoroacetophenone, BenzylmercaptanPotassium hydroxideEthanolReflux4-(Benzylthio)acetophenone mdpi.com

Introduction of the 2-Bromoethyl Side Chain

Once the thioanisole core is established, the next critical step is the introduction of the 2-bromoethyl side chain at the para position. This can be achieved through several synthetic pathways, each with its own set of advantages and considerations.

Direct Bromination of Phenylethyl Hydrocarbons

A direct approach to the target molecule involves the benzylic bromination of 4-ethylthioanisole. The benzylic C-H bonds are weaker than typical sp³ C-H bonds and are thus susceptible to radical halogenation. libretexts.org N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine radicals, minimizing side reactions such as addition to the aromatic ring. youtube.comlibretexts.orgyoutube.com The reaction is typically initiated by light or a radical initiator.

SubstrateReagentConditionsProductReference
Toluene (analogous)NBS, AIBN (initiator)CCl₄, RefluxBenzyl (B1604629) bromide libretexts.orgyoutube.com
AlkylbenzeneNBSLight, CCl₄Benzylic bromide libretexts.org

Conversion of Hydroxyl or Other Leaving Groups to Bromide (e.g., from 2-(4-methylsulfanylphenyl)ethanol)

A highly reliable and common strategy involves the conversion of a pre-installed hydroxyl group into a bromide. This two-step approach begins with the synthesis of 2-(4-methylsulfanylphenyl)ethanol. This alcohol can be prepared via two main routes:

Reduction of 4-(methylthio)acetophenone: The ketone, synthesized via Friedel-Crafts acylation of thioanisole, can be reduced to the corresponding secondary alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. researchgate.netresearchgate.netmdpi.com

Grignard reaction with 4-(methylsulfanyl)benzaldehyde: The reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 4-(methylsulfanyl)benzaldehyde provides a direct route to 2-(4-methylsulfanylphenyl)ethanol. nih.govresearchgate.netchegg.com

Once 2-(4-methylsulfanylphenyl)ethanol is obtained, it can be converted to the target compound, this compound, using standard brominating agents. Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. rsc.org The reaction generally proceeds with high yield and minimal rearrangement.

Starting MaterialReagentsProductReference
2-Phenylethanol (analogous)PBr₃1-Bromo-2-phenylethane rsc.org
AlcoholCBr₄, PPh₃Alkyl bromide rsc.org

Formation of the Ethyl Linker via Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond-forming reactions offer a convergent approach to constructing the ethyl side chain. The Friedel-Crafts acylation of thioanisole to yield 4-(methylthio)acetophenone, as previously discussed, is the initial and key step in this pathway. researchgate.netresearchgate.netias.ac.in The resulting acetophenone (B1666503) derivative provides a versatile handle for chain extension.

Following the formation of 4-(methylthio)acetophenone, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could be employed to introduce a two-carbon unit, forming a styrenyl intermediate. Subsequent reduction of the double bond would yield 4-ethylthioanisole, which could then be subjected to benzylic bromination as described in section 2.2.1. While more steps are involved, this pathway offers a high degree of control and flexibility in the synthesis.

Convergent and Linear Synthetic Route Design

A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. A plausible linear route to this compound commences with a readily available starting material such as thioanisole. The synthesis would proceed through the following key transformations:

Friedel-Crafts Acylation: Thioanisole can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to produce 1-(4-(methylthio)phenyl)ethan-1-one.

Reduction of the Ketone: The resulting ketone is then reduced to the corresponding alcohol, 2-(4-(methylthio)phenyl)ethan-1-ol. Common reducing agents for this transformation include sodium borohydride.

Bromination of the Alcohol: The final step involves the conversion of the primary alcohol to the desired alkyl bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or through an Appel reaction. byjus.commasterorganicchemistry.comcommonorganicchemistry.com

Fragment 1 Synthesis: Preparation of a Grignard reagent from 4-bromothioanisole.

Fragment 2 Synthesis: Preparation of a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or a protected equivalent.

Coupling Reaction: The Grignard reagent would then be reacted with the two-carbon electrophile to form the target molecule.

While potentially offering higher yields, the convergent approach can be more complex to execute due to the need to prepare and handle reactive organometallic intermediates.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The critical bromination step of 2-(4-(methylthio)phenyl)ethan-1-ol is a key target for optimization. Two common methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction. organic-chemistry.orgnrochemistry.com

Bromination with Phosphorus Tribromide (PBr₃):

The reaction of a primary alcohol with PBr₃ is a classic method for synthesizing alkyl bromides. byjus.commasterorganicchemistry.com Key parameters to optimize include:

Stoichiometry: While theoretically one-third of an equivalent of PBr₃ is needed per equivalent of alcohol, using a slight excess can drive the reaction to completion. However, a large excess can lead to the formation of byproducts.

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. reddit.com

Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.

Appel Reaction:

The Appel reaction provides a mild alternative for converting alcohols to alkyl bromides using a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). academicjournals.orgorganic-chemistry.orgnrochemistry.comsciforum.net Optimization of the Appel reaction involves considering:

Bromine Source: The choice of bromine source can influence the reaction rate and yield. CBr₄ is commonly used, but alternatives like NBS may offer advantages in certain cases. commonorganicchemistry.com

Solvent: The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). The choice of solvent can affect the solubility of reagents and the reaction kinetics. sciforum.net

Temperature: Similar to the PBr₃ reaction, the Appel reaction is often performed at low temperatures to maintain control and selectivity. nrochemistry.com

Below is a hypothetical data table illustrating the potential impact of reaction conditions on the yield of the bromination step.

Brominating AgentStoichiometry (Agent:Alcohol)Temperature (°C)Reaction Time (h)SolventYield (%)
PBr₃0.4:102DCM85
PBr₃0.5:102DCM90
PBr₃0.4:1251DCM75
CBr₄/PPh₃1.2:1 / 1.2:103THF92
CBr₄/PPh₃1.5:1 / 1.5:103THF95
CBr₄/PPh₃1.2:1 / 1.2:1252THF88

Advanced Chromatographic and Crystallization Techniques for Isolation

The purification of this compound from the reaction mixture is critical to obtain a product of high purity. The primary impurities are typically unreacted starting materials and byproducts from the bromination step, such as triphenylphosphine oxide in the case of the Appel reaction.

Advanced Chromatographic Techniques:

Flash column chromatography is a highly effective method for purifying the target compound on a laboratory scale. orgsyn.orgcytivalifesciences.com The key to a successful separation is the selection of an appropriate mobile phase (eluent). For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane is typically employed.

Optimization of the eluent system is crucial for achieving good separation. This is often done using Thin Layer Chromatography (TLC) to screen different solvent ratios. A solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired product on a TLC plate is often a good starting point for flash chromatography.

Crystallization Techniques:

Recrystallization is a powerful technique for purifying solid organic compounds. pharmtech.com The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.

For this compound, a single solvent or a mixed solvent system can be employed. Potential single solvents for recrystallization could include alcohols like ethanol or isopropanol, or hydrocarbon solvents like hexane or heptane. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purity of the resulting crystals can be assessed by techniques such as melting point determination and spectroscopic analysis.

The following table provides a hypothetical comparison of different purification methods.

Purification MethodEluent/Solvent SystemPurity (%)Recovery Yield (%)
Flash ChromatographyHexane:Ethyl Acetate (9:1)>9885
Flash ChromatographyHeptane:Dichloromethane (8:2)>9980
RecrystallizationEthanol9775
RecrystallizationHexane/Ethyl Acetate>9970

Nucleophilic Substitution Reactions of the Aliphatic Bromine

The primary bromide in this compound is a key site for nucleophilic attack. The course of these reactions is profoundly influenced by the nature of the nucleophile, the solvent, and the remarkable participation of the sulfur atom.

Stereoelectronic Influences on SN1 and SN2 Pathways

The substitution reactions of this compound are distinguished by the potent neighboring group participation (NGP) of the sulfur atom's lone pairs. sci-hub.boxpearson.com This phenomenon, also known as anchimeric assistance, involves the intramolecular attack of the sulfur atom on the carbon bearing the bromine, displacing the bromide ion and forming a cyclic thiiranium ion (also referred to as an episulfonium ion) intermediate. sci-hub.boxorgchemboulder.com This initial step is an intramolecular SN2 reaction. The subsequent attack by an external nucleophile on one of the carbons of the three-membered ring is another SN2 reaction. The net result of this double displacement is a retention of configuration at the reaction center. doubtnut.com

This NGP-assisted pathway significantly accelerates the rate of reaction compared to analogous compounds lacking the participating group, such as 1-bromo-2-phenylethane. For instance, the solvolysis of compounds with a β-sulfur atom can be accelerated by factors of up to 10^6. doubtnut.com While this compound is a primary halide and would typically be expected to react via a standard SN2 mechanism, the powerful anchimeric assistance from the sulfur atom can lead to kinetics that are first-order (SN1-like), as the rate-determining step becomes the formation of the cyclic intermediate. google.com

The stability of the thiiranium ion intermediate plays a crucial role. The positive charge is shared by the sulfur and the two adjacent carbons, delocalizing the charge and lowering the activation energy for its formation. pearson.comorgchemboulder.com This intramolecular participation is generally more effective than intermolecular reactions, leading to the observed rate enhancement.

Reaction with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums, Enolates)

Reactions with strong carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithiums (RLi), are expected to proceed via nucleophilic attack on the primary carbon bearing the bromine atom. These reagents are potent nucleophiles and can effectively compete with the intramolecular participation of the sulfur atom, especially under anhydrous aprotic conditions that favor SN2 reactions.

For example, the reaction with a Grignard reagent like phenylmagnesium bromide would be expected to form a new carbon-carbon bond, yielding 1-(4-methylsulfanylphenyl)-3-phenylpropane. However, the basicity of these reagents can also promote competing elimination reactions (see section 3.2).

Enolates, being softer nucleophiles, can also participate in SN2 reactions with this compound. The choice of the enolate and reaction conditions (solvent, temperature, counter-ion) would be critical in directing the reaction towards C-alkylation versus O-alkylation, and in managing the competition with elimination pathways.

Table 1: Illustrative Reactions with Carbon-Based Nucleophiles

NucleophileReagent ExampleExpected Major ProductReaction Type
Grignard ReagentPhenylmagnesium Bromide (PhMgBr)1-Phenyl-2-(4-(methylthio)phenyl)ethaneSN2
Organolithiumn-Butyllithium (n-BuLi)1-Hexyl-4-(methylthio)benzeneSN2
EnolateSodium salt of diethyl malonateDiethyl 2-(2-(4-(methylthio)phenyl)ethyl)malonateSN2

Reactions with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols)

The reactions of this compound with heteroatom nucleophiles are classic examples where neighboring group participation by the sulfur atom is prominent.

Amines: Primary and secondary amines are good nucleophiles that will react to form the corresponding substituted ethylamines. The reaction likely proceeds through the thiiranium ion intermediate, especially in less nucleophilic solvents, leading to the formation of N-substituted 2-(4-methylsulfanylphenyl)ethanamines. For instance, reaction with acetamide (B32628) could lead to the formation of N-(2-(4-(methylthio)phenyl)ethyl)acetamide. epa.govwikipedia.org

Alcohols and Thiols: In solvolysis reactions with alcohols (e.g., ethanol) or thiols, the solvent molecule acts as the nucleophile. These reactions are strongly accelerated by the anchimeric assistance of the sulfur atom. sci-hub.box The attack of the alcohol or thiol on the cyclic intermediate yields the corresponding ether or thioether.

Azide (B81097): Sodium azide is an excellent nucleophile for SN2 reactions. In the case of this compound, the reaction with sodium azide in a solvent like DMF would be expected to proceed efficiently to give 1-(2-azidoethyl)-4-methylsulfanylbenzene. google.comchemicalbook.com The high nucleophilicity of the azide ion can compete effectively with the intramolecular sulfur participation, potentially leading to a direct SN2 displacement. However, the formation of the thiiranium intermediate followed by azide attack remains a plausible pathway. osti.gov

Table 2: Illustrative Reactions with Heteroatom Nucleophiles

NucleophileReagent ExampleExpected Major ProductDominant Mechanism
AmineAmmonia (B1221849) (NH₃)2-(4-(Methylthio)phenyl)ethan-1-amineNGP-assisted SN2
AlcoholEthanol (EtOH)1-Ethoxy-2-(4-(methylthio)phenyl)ethaneNGP-assisted SN2
ThiolEthanethiol (EtSH)1-(Ethylthio)-2-(4-(methylthio)phenyl)ethaneNGP-assisted SN2
AzideSodium Azide (NaN₃)1-Azido-2-(4-(methylthio)phenyl)ethaneSN2 / NGP-assisted SN2

Elimination Reactions for Stilbene and Styrene (B11656) Analogue Formation

In the presence of a strong base, this compound can undergo elimination reactions to form 4-methylsulfanylstyrene. This is a β-elimination reaction, where a proton from the carbon adjacent to the bromine-bearing carbon is removed, leading to the formation of a double bond.

Base-Mediated E2 Pathways

The E2 (bimolecular elimination) mechanism is favored by the use of strong, non-nucleophilic bases and higher temperatures. doubtnut.combrainly.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. For this compound, a primary alkyl halide, the E2 reaction will compete with the SN2 reaction.

The choice of base is critical in determining the product distribution between substitution and elimination.

Strong, sterically hindered bases , such as potassium tert-butoxide (t-BuOK), are known to favor elimination over substitution. pearson.commasterorganicchemistry.comechemi.com The bulkiness of the base hinders its ability to act as a nucleophile at the sterically accessible primary carbon, making it more likely to function as a base and abstract a proton from the less hindered β-carbon. This would lead to the formation of 4-methylsulfanylstyrene as the major product.

Strong, unhindered bases , such as sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt), can act as both bases and nucleophiles. doubtnut.combrainly.com With a primary substrate like this compound, SN2 substitution is often the major pathway with these bases, although increasing the reaction temperature can favor the E2 pathway. doubtnut.com

Table 3: Expected Product Distribution in E2 vs. SN2 Reactions

BaseSolventTemperatureExpected Major ProductExpected Minor Product
Potassium tert-butoxidetert-ButanolHigh4-Methylsulfanylstyrene (E2)1-tert-Butoxy-2-(4-methylsulfanylphenyl)ethane (SN2)
Sodium EthoxideEthanolLow1-Ethoxy-2-(4-methylsulfanylphenyl)ethane (SN2)4-Methylsulfanylstyrene (E2)
Sodium EthoxideEthanolHigh4-Methylsulfanylstyrene (E2)1-Ethoxy-2-(4-methylsulfanylphenyl)ethane (SN2)

Rearrangement Processes Involving Elimination

Rearrangement reactions are less common for primary alkyl halides under typical E2 conditions because a discrete carbocation intermediate is not formed. The concerted nature of the E2 mechanism, where the C-H and C-Br bonds break simultaneously with the formation of the π-bond, generally precludes skeletal rearrangements.

However, if conditions were to favor an E1 (unimolecular elimination) pathway, which is unlikely for a primary halide unless significant anchimeric assistance leads to a stable cyclic intermediate that can undergo further reactions, rearrangements could be envisioned. The formation of the thiiranium ion intermediate, followed by elimination, is a possibility, though direct E2 elimination is generally the more accepted pathway for the formation of styrenes from phenethyl bromides with strong bases. Any rearrangement would likely involve the thiiranium ion intermediate and would be highly dependent on the specific reaction conditions and the nature of the base and solvent system.

Electrophilic Aromatic Substitution Reactivity of the Thioanisole Ring

The thioanisole ring system in this compound is a key site for chemical modification, particularly through electrophilic aromatic substitution (SEAr) reactions. The outcome of these reactions is largely governed by the electronic properties of the methylsulfanyl group.

The methylsulfanyl (-SCH₃) group is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. minia.edu.egwikipedia.org This directing effect stems from the ability of the sulfur atom to donate a lone pair of electrons into the benzene ring through resonance, which stabilizes the cationic intermediate, known as the arenium ion or sigma complex. youtube.comorganicchemistrytutor.com

When an electrophile attacks the aromatic ring, three potential arenium ion intermediates can be formed, corresponding to ortho, meta, and para attack. For thioanisole, the intermediates resulting from ortho and para attack are significantly more stable than the one from meta attack. This is because the resonance structures for the ortho and para intermediates include a contributor where the positive charge is delocalized onto the sulfur atom, thus satisfying the octet rule for all atoms. youtube.comlibretexts.org This additional resonance stabilization lowers the activation energy for the formation of the ortho and para products, making them the major products. organicchemistrytutor.comlibretexts.org

The methylsulfanyl group is considered an activating group, meaning it makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. minia.edu.egwikipedia.org While the sulfur atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its electron-donating resonance effect (+M) is dominant in stabilizing the transition state of electrophilic attack. wikipedia.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thioanisole Derivatives

ReactionElectrophileMajor Product(s)Rationale for Regioselectivity
NitrationNO₂⁺ortho-Nitro, para-NitroStabilization of the arenium ion by the methylsulfanyl group's +M effect. youtube.com
HalogenationBr⁺, Cl⁺ortho-Halo, para-HaloThe sulfur lone pair delocalizes to stabilize the positive charge in the intermediate. organicchemistrytutor.com
Friedel-Crafts AcylationRCO⁺para-AcylThe para product is often favored due to reduced steric hindrance compared to the ortho position. youtube.com

The this compound molecule possesses two primary reactive sites: the electron-rich aromatic ring and the electrophilic bromoethyl side chain. The course of a reaction is highly dependent on the nature of the reagents employed.

Under Electrophilic Conditions: In the presence of typical electrophiles used for aromatic substitution (e.g., HNO₃/H₂SO₄, Br₂/FeBr₃), the reaction is expected to occur preferentially on the activated thioanisole ring. The bromoethyl group is deactivating due to the inductive effect of the bromine atom, making the side chain itself a poor nucleophile. Therefore, electrophilic attack on the side chain is unlikely.

Under Nucleophilic Conditions: The bromoethyl group, being a primary alkyl halide, is susceptible to nucleophilic substitution (Sₙ2) and elimination (E2) reactions. Strong nucleophiles (e.g., hydroxides, cyanides, amines) will preferentially attack the carbon atom bonded to the bromine, leading to substitution of the bromine atom or elimination to form a styrene derivative. The thioanisole ring is generally unreactive towards nucleophiles unless activated by a strong electron-withdrawing group.

Under Radical Conditions: The carbon-bromine bond is the weaker bond and is prone to homolytic cleavage to initiate radical reactions, as discussed in the following section.

The competition between these pathways is dictated by the reaction conditions. For instance, Friedel-Crafts conditions would lead to substitution on the aromatic ring, while treatment with a strong base like potassium tert-butoxide would likely lead to elimination of HBr from the side chain.

Radical Reaction Pathways Involving the Bromoethyl Moiety

The bromoethyl group of this compound is a handle for radical transformations, primarily through the homolytic cleavage of the C-Br bond.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-halogen bonds simultaneously. nih.gov In the context of this compound, the bromoethyl moiety can act as the radical precursor. The reaction is typically initiated by a transition metal catalyst or a photocatalyst, which facilitates the homolytic cleavage of the C-Br bond to generate a primary radical. semanticscholar.orgnih.gov

This radical can then add to an unsaturated C-C bond (an alkene or alkyne). The resulting radical intermediate is then trapped by a halogen atom from the catalyst or another source, regenerating the catalyst and forming the final product. Photocatalytic ATRA reactions, often utilizing ruthenium or iridium complexes, have become increasingly common due to their mild reaction conditions. nih.govnih.gov

Table 2: Hypothetical ATRA Reaction with this compound

ReactantCatalyst SystemPotential ProductReaction Type
Styrene[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / Visible Light1-Bromo-3-phenyl-1-(4-(methylsulfanyl)phenyl)propanePhotocatalytic ATRA nih.gov
1-OcteneRu(bpy)₃Cl₂ / Visible Light1-(3-Bromo-1-decyl)-4-methylsulfanylbenzenePhotocatalytic ATRA nih.gov
Methyl Acrylate (B77674)Cu(I) complex / Visible LightMethyl 4-bromo-2-(4-(methylsulfanyl)benzyl)butanoateCopper-Catalyzed ATRA rsc.org

The radical generated from the bromoethyl group can also undergo intramolecular cyclization reactions. A notable example is Aromatic Atom Transfer Radical Cyclization (ArATRC), where the radical adds to an aromatic ring. chemrxiv.org In the case of this compound, if the initial radical is formed, it could potentially undergo a 6-endo-trig cyclization onto the attached aromatic ring. However, such a reaction would be in competition with intermolecular processes like ATRA if an external alkene is present.

Another possibility is the cyclization to form fused ring systems. For instance, in the synthesis of thieno[2,3-b]thiophenes, related sulfur-containing compounds undergo cyclization reactions, although these often proceed through ionic rather than radical pathways. ekb.egnih.govekb.eg

Transition Metal-Catalyzed Transformations Utilizing the Compound

This compound is a versatile substrate for various transition metal-catalyzed reactions, offering multiple sites for functionalization.

The primary site for such transformations is the C-Br bond of the bromoethyl group. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. uva.esnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new C-C bond, replacing the bromine atom. nih.gov

Heck Coupling: The C-Br bond can be coupled with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene. uva.es

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst, results in the formation of an alkyne-substituted product. uva.es

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the bromoethyl group with an amine in the presence of a palladium catalyst. berkeley.edu

The thioether linkage also presents a site for transition metal catalysis, often involving C-S bond activation or cleavage, although this is generally more challenging than C-Br bond activation. lookchem.combohrium.com Furthermore, C-H activation of the aromatic ring is another advanced strategy for functionalization, where a transition metal catalyst can direct the formation of a new bond at a specific C-H position on the thioanisole ring. dntb.gov.uamdpi.com

Table 3: Potential Transition Metal-Catalyzed Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, BaseDi-aryl ethane (B1197151) derivative nih.gov
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, Ligand, BaseSubstituted alkene uva.es
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseInternal alkyne uva.es
Buchwald-Hartwig AminationAminePd catalyst, Ligand, BaseSubstituted amine berkeley.edu

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Aryl-Aryl and Aryl-Alkynyl Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. For this compound, the aryl bromide is the primary site of reactivity in these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgmdpi.comlibretexts.org For this compound, this reaction would be employed to couple the aryl bromide with a variety of aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively.

The general catalytic cycle for the Suzuki reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgacs.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity. While specific studies on this compound are not extensively documented, analogous reactions with substituted bromobenzenes provide insight into expected reactivity. For instance, electron-donating substituents on the aryl bromide can sometimes slow down the rate-determining oxidative addition step compared to electron-withdrawing groups. researchgate.net However, the reaction is generally tolerant of a wide range of functional groups. researchgate.netuvic.ca

A representative Suzuki-Miyaura coupling of this compound with phenylboronic acid is depicted below:

Reaction Scheme:

this compound + Phenylboronic Acid --(Pd catalyst, Base)--> 1-(2-Biphen-4-ylethyl)-4-methylsulfanylbenzene

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O9085
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane10092
Pd₂(dba)₃XPhosCs₂CO₃THF8095
This is a representative data table based on general literature for Suzuki-Miyaura couplings of aryl bromides.

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. rsc.orgnih.govwikipedia.org This reaction would be used to synthesize arylalkyne derivatives of this compound.

The mechanism involves a palladium cycle similar to the Suzuki reaction and a copper cycle. wikipedia.orgnumberanalytics.com The copper acetylide, formed from the terminal alkyne and the copper(I) salt, is the key nucleophile that undergoes transmetalation with the palladium(II) complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org The reaction conditions are generally mild and tolerate a wide variety of functional groups. nih.gov

A typical Sonogashira coupling of this compound with phenylacetylene (B144264) is shown below:

Reaction Scheme:

this compound + Phenylacetylene --(Pd catalyst, Cu(I) co-catalyst, Base)--> 1-(2-(Phenylethynyl)ethyl)-4-methylsulfanylbenzene

Pd CatalystCu(I) Co-catalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF6088
Pd(OAc)₂CuIPiperidineDMF5090
Pd(PPh₃)₄CuIi-Pr₂NHToluene7085
This is a representative data table based on general literature for Sonogashira couplings of aryl bromides.

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netacs.org In the context of this compound, this reaction would typically involve coupling with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the aryl position.

The Heck reaction mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, alkene coordination and insertion (carbopalladation), and β-hydride elimination to form the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. nih.govsctunisie.org The regioselectivity of the alkene insertion can be influenced by the electronic nature of the substituents on both the aryl halide and the alkene. acs.org

An illustrative Heck reaction of this compound with methyl acrylate is as follows:

Reaction Scheme:

this compound + Methyl Acrylate --(Pd catalyst, Base)--> Methyl (E)-3-(4-(2-bromoethyl)phenyl)acrylate

Pd CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF10075
PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile8070
Herrmann's Catalyst-NaOAcNMP12080
This is a representative data table based on general literature for Heck reactions of aryl bromides.

Palladium-Catalyzed Carbonylation and Other Insertion Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source. For this compound, carbonylation of the aryl bromide can lead to the formation of carboxylic acid derivatives, such as esters or amides, depending on the nucleophile present.

The reaction typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by the insertion of CO into the aryl-palladium bond to form a palladoyl intermediate. This intermediate then reacts with a nucleophile (e.g., an alcohol or amine) in a reductive elimination step to afford the carbonylated product and regenerate the Pd(0) catalyst.

A representative palladium-catalyzed alkoxycarbonylation of this compound is shown here:

Reaction Scheme:

this compound + CO + Methanol --(Pd catalyst, Base)--> Methyl 4-(2-bromoethyl)benzoate

Pd CatalystLigandBaseSolventCO Pressure (atm)Temperature (°C)Yield (%)
Pd(OAc)₂dppfEt₃NMethanol18080
PdCl₂(PPh₃)₂-K₂CO₃DMF/Methanol510078
[Pd(dppp)]Cl₂-DBUToluene/Methanol1011085
This is a representative data table based on general literature for palladium-catalyzed carbonylations of aryl bromides.

Elucidation of Reaction Mechanisms

Kinetic Studies and Activation Energy Determination

Kinetic studies on the Suzuki-Miyaura reaction of substituted bromobenzenes have shown that electron-withdrawing groups on the aryl bromide generally accelerate the reaction, while electron-donating groups have the opposite effect. researchgate.net This is consistent with a mechanism where the oxidative addition step is the slowest. The methylsulfanyl group in this compound, being weakly electron-donating, would be expected to result in a slightly slower reaction rate compared to an unsubstituted bromobenzene.

The activation energy (Ea) for these reactions can be determined by studying the effect of temperature on the reaction rate using the Arrhenius equation. Typical activation energies for Suzuki-Miyaura reactions of aryl bromides are in the range of 80-100 kJ/mol. mdpi.com

Reaction TypeModel SubstrateMethodDetermined Activation Energy (Ea) (kJ/mol)
Suzuki-Miyaura4-BromotolueneArrhenius Plot~90
SonogashiraBromobenzeneIn-situ IR monitoring~85
Heck4-BromoanisoleGC analysis of aliquots~95
This is a representative data table with plausible values based on general literature.

Identification of Reaction Intermediates via Spectroscopic and Trapping Methods

The identification of reaction intermediates is key to confirming a proposed reaction mechanism. nih.gov In palladium-catalyzed cross-coupling reactions, key intermediates include the Pd(0) catalyst, the oxidative addition product (aryl-Pd(II)-halide complex), the transmetalation intermediate, and the final reductive elimination product. uwindsor.caacs.org

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography can be used to characterize these intermediates. nih.gov For example, electrospray ionization mass spectrometry (ESI-MS) has been successfully used to detect and characterize transient palladium intermediates in Suzuki and Sonogashira reactions. acs.orgnih.gov

Trapping experiments can also provide evidence for the existence of certain intermediates. For instance, in the Sonogashira reaction, the copper acetylide intermediate can sometimes be isolated or trapped by reacting it with a suitable electrophile. rsc.org

Computational Validation of Proposed Mechanisms

Density Functional Theory (DFT) calculations have become an invaluable tool for studying reaction mechanisms in organometallic chemistry. researchgate.netrsc.orgnih.gov DFT can be used to model the structures and energies of reactants, transition states, and intermediates along a proposed reaction pathway. acs.orgacs.org

For palladium-catalyzed cross-coupling reactions, DFT studies have provided detailed insights into the mechanism of each elementary step. For example, computational studies on the Suzuki-Miyaura reaction have helped to elucidate the role of the base in the transmetalation step and the geometry of the transition states for oxidative addition and reductive elimination. nih.govacs.org DFT calculations on the oxidative addition of substituted aryl halides to palladium complexes have shown that the energy barrier for this step is influenced by the electronic properties of the substituent. researchgate.net For this compound, DFT calculations could predict the preferred reaction pathways and the influence of the methylsulfanyl group on the reaction energetics.

Reaction StepModel SystemComputational MethodCalculated Energy Barrier (kcal/mol)
Oxidative Addition (Suzuki)Pd(PPh₃)₂ + BromobenzeneDFT (B3LYP)15-20
Transmetalation (Suzuki)[Pd(PPh₃)(Ph)(Br)] + PhB(OH)₂DFT (M06)10-15
Reductive Elimination (Suzuki)[Pd(PPh₃)(Ph)(Ph)]DFT (B3LYP)5-10
This is a representative data table with plausible values based on general literature for DFT studies of Suzuki reactions.

Applications of 1 2 Bromoethyl 4 Methylsulfanylbenzene As a Key Synthetic Building Block

Construction of Complex Carbon Frameworks

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. 1-(2-Bromoethyl)-4-methylsulfanylbenzene provides a reliable entry point for the elaboration of carbon skeletons through several key reaction types.

One of the primary applications of this compound is in the alkylation of aromatic compounds. This is typically achieved through Friedel-Crafts alkylation, where the bromoethyl group, activated by a Lewis acid catalyst, acts as an electrophile that attacks another aromatic ring. This reaction forges a new carbon-carbon bond, linking the 4-methylsulfanylphenyl ethyl moiety to another aryl system.

The general reaction involves the treatment of an aromatic substrate with this compound in the presence of a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid coordinates to the bromine atom, facilitating its departure and generating a carbocationic intermediate. This electrophilic species is then attacked by the electron-rich aromatic ring of the reaction partner, leading to the formation of the alkylated product after deprotonation.

Reactant 1Reactant 2CatalystProductReference
This compoundBenzene (B151609)AlCl₃1-(4-Methylsulfanylphenethyl)benzeneFictional Example
This compoundTolueneFeCl₃1-Methyl-4-(4-methylsulfanylphenethyl)benzeneFictitious Data
This compoundAnisoleSnCl₄1-Methoxy-4-(4-methylsulfanylphenethyl)benzeneHypothetical Study

Beyond simple alkylation, this compound can be employed in the construction of more complex, spatially defined molecular scaffolds such as dendrimers and calixarenes. These highly branched, three-dimensional structures are of significant interest in materials science and medicinal chemistry.

In the synthesis of dendrimers, the bromoethyl group can be utilized in iterative reaction sequences to build up the dendritic branches. For example, reaction with a multifunctional core molecule containing nucleophilic sites can attach the first "generation" of 4-methylsulfanylphenethyl units. Subsequent functional group transformations can then introduce new reactive sites on the periphery, allowing for the addition of further generations.

Scaffold TypeSynthetic StrategyPotential ApplicationReference
DendrimerConvergent or Divergent SynthesisDrug DeliveryConceptual
CalixareneLower Rim FunctionalizationMolecular RecognitionTheoretical

This table presents potential synthetic applications as direct examples using this compound were not found in the surveyed literature.

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles.

The synthesis of indoles and quinolines can be achieved through cyclization reactions involving this compound. For instance, the alkylation of an aniline with this compound would yield an N-(4-methylsulfanylphenethyl)aniline derivative. This intermediate could then undergo intramolecular cyclization, such as a Fischer indole synthesis or a Bischler-Napieralski type reaction, to form the corresponding indole or dihydroquinoline, which can be subsequently oxidized to the quinoline.

The specific conditions for these cyclizations would depend on the nature of the aniline and the desired product. Acidic or basic conditions, as well as the use of transition metal catalysts, are commonly employed to facilitate these transformations.

The synthesis of oxygen-containing heterocycles like benzofurans can be accomplished by reacting this compound with a substituted phenol. In a typical procedure, the phenoxide, generated by treating the phenol with a base, acts as a nucleophile and displaces the bromide from the bromoethyl group to form a phenoxyethylbenzene derivative. This intermediate can then undergo intramolecular cyclization, often under acidic conditions or with a transition metal catalyst, to yield the benzofuran ring system.

HeterocycleStarting MaterialsKey Reaction StepsReference
BenzofuranThis compound, PhenolO-alkylation, Intramolecular CyclizationGeneral Method
DihydrobenzopyranThis compound, SalicylaldehydeWilliamson Ether Synthesis, Intramolecular Aldol CondensationPostulated Route

This table outlines general synthetic strategies as specific examples with this compound were not identified in the available literature.

Given the presence of a methylsulfanyl group, this compound is also a logical precursor for sulfur-containing heterocycles. For example, reaction with a sulfur nucleophile, such as sodium sulfide, could lead to the formation of a dithioether. This intermediate could then potentially undergo intramolecular cyclization to form a sulfur-containing ring.

Alternatively, the bromoethyl group can react with a thiophenol derivative, followed by an intramolecular cyclization to construct a benzothiophene or a related sulfur-containing heterocyclic system. The specific reaction pathways and resulting structures would be highly dependent on the chosen reagents and reaction conditions.

Role in Multi-Step Total Synthesis Strategies for Natural Products and Analogues

There is no available scientific literature detailing the use of this compound in the total synthesis of any specific natural products or their analogues. While its structure suggests potential as a bifunctional building block—possessing a reactive bromoethyl group for alkylation and a methylsulfanylbenzene moiety that can be further functionalized—no published synthetic routes to natural products explicitly utilize this compound.

Precursor for Advanced Organic Materials Research (Focus on synthetic routes, not material properties)

No research articles or patents were found that describe the use of this compound as a precursor for the synthesis of advanced organic materials. The scientific community has not published any synthetic routes where this compound serves as a monomer or an intermediate in the preparation of polymers, covalent organic frameworks, or other materials with advanced electronic or photophysical properties.

Computational and Theoretical Investigations of 1 2 Bromoethyl 4 Methylsulfanylbenzene

Electronic Structure and Bonding Analysis via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding nature of 1-(2-bromoethyl)-4-methylsulfanylbenzene. By solving the Schrödinger equation for the molecule, researchers can obtain detailed information about its molecular orbitals, electron density distribution, and electrostatic potential.

A typical DFT study on this compound would involve the use of a functional, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p), to accurately model its electronic properties. The results of such calculations would reveal the distribution of electron density across the molecule. It is expected that the sulfur and bromine atoms, being highly electronegative, would exhibit regions of higher electron density. The aromatic ring would display the characteristic delocalized π-electron system.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a key aspect of these studies. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich thioanisole (B89551) moiety, while the LUMO may be associated with the antibonding orbitals of the C-Br bond, suggesting a predisposition for nucleophilic substitution reactions at the ethyl side chain.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C single bonds of the ethyl side chain and the C-S bond connecting the methyl group to the aromatic ring. A comprehensive conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles and calculating the corresponding single-point energies, a potential energy surface (PES) can be mapped. This process helps in identifying the global minimum energy conformation, which is the most populated state at thermal equilibrium, as well as other local minima. For this molecule, the orientation of the bromoethyl group relative to the plane of the benzene (B151609) ring is a critical factor in determining conformational stability. Steric hindrance between the bromine atom and the aromatic ring would likely lead to a staggered conformation being more stable than an eclipsed one.

Reaction Pathway Modeling and Transition State Geometry Optimization

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This is particularly useful for studying nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile. By modeling the reaction pathway, researchers can identify the transition state, which is the highest energy point along the reaction coordinate.

The geometry of the transition state provides valuable information about the mechanism of the reaction. For instance, in an SN2 reaction, the transition state would feature a pentacoordinate carbon atom with the nucleophile and the leaving group (bromide) positioned on opposite sides. The energy of the transition state determines the activation energy of the reaction, which is a key parameter for understanding reaction kinetics.

Prediction of Spectroscopic Parameters (Focus on methodology and comparative analysis)

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared with experimental NMR spectra to aid in signal assignment. For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the sulfanyl (B85325) group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)
Aromatic (ortho to -SMe)7.15 - 7.25
Aromatic (meta to -SMe)7.30 - 7.40
-CH₂-Br3.50 - 3.60
-CH₂-Ar3.10 - 3.20
-S-CH₃2.45 - 2.55

Note: These are hypothetical values based on typical ranges for similar structural motifs and require experimental verification.

Vibrational frequency calculations are used to predict the Infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained.

These calculated frequencies correspond to the absorption bands in an IR spectrum and the scattered light in a Raman spectrum. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and the C-S and C-Br stretching vibrations. A comparison of the calculated and experimental spectra can provide strong evidence for the proposed molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Alkyl C-HStretching2850 - 3000
Aromatic C=CStretching1400 - 1600
C-SStretching600 - 800
C-BrStretching500 - 650

Note: These are hypothetical values and are typically scaled to better match experimental data.

Advanced Spectroscopic Methodologies for Structural Elucidation of 1 2 Bromoethyl 4 Methylsulfanylbenzene and Its Transformation Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For 1-(2-bromoethyl)-4-methylsulfanylbenzene, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular structure.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift and Coupling Constant Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two sets of doublets (an AA'BB' system) in the range of δ 7.0-7.5 ppm. The chemical shifts would be influenced by the electron-donating methylsulfanyl group (-SMe) and the electron-withdrawing bromoethyl group.

The ethyl chain protons would present as two triplets. The methylene (B1212753) group attached to the bromine atom (-CH₂Br) would be deshielded and is expected to resonate at a higher chemical shift (downfield), likely around δ 3.5-3.7 ppm. The other methylene group adjacent to the aromatic ring (-ArCH₂-) would appear further upfield, around δ 3.0-3.2 ppm. The scalar coupling (J-coupling) between these two methylene groups would result in a triplet-of-triplets pattern for each, with a typical vicinal coupling constant of approximately 7 Hz. The protons of the methylsulfanyl group (-SMe) would appear as a sharp singlet at approximately δ 2.4-2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbon of the methylsulfanyl group is expected to have a chemical shift in the range of δ 15-20 ppm. The two methylene carbons of the ethyl chain would be found at approximately δ 33 ppm for the carbon bearing the bromine and δ 38 ppm for the carbon attached to the aromatic ring. The aromatic carbons would show four distinct signals due to the para-substitution pattern. The carbon attached to the methylsulfanyl group (C-S) would be shielded and appear around δ 125-130 ppm, while the carbon bearing the bromoethyl substituent would be found in a similar region. The two equivalent aromatic carbons ortho to the methylsulfanyl group and the two equivalent carbons ortho to the bromoethyl group would have distinct chemical shifts in the aromatic region (δ 120-140 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
-S-CH2.45s-15.8
Ar-CH ₂-3.15t7.538.5
-CH ₂-Br3.60t7.533.2
Ar-H (ortho to -SMe)7.20d8.5127.0
Ar-H (ortho to -CH₂CH₂Br)7.15d8.5129.5
Ar-C -SMe---138.0
Ar-C -CH₂CH₂Br---137.5

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal the coupling between the protons in the ethyl chain, showing a cross-peak between the signals at δ 3.15 and δ 3.60 ppm. This would confirm the connectivity of the -CH₂-CH₂- fragment. youtube.comprinceton.eduyoutube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. sdsu.edu It would show a correlation between the proton signal at δ 2.45 ppm and the carbon signal at δ 15.8 ppm, confirming the -SMe group. Similarly, it would link the proton signal at δ 3.15 ppm to the carbon at δ 38.5 ppm and the proton at δ 3.60 ppm to the carbon at δ 33.2 ppm. The aromatic protons would also show correlations to their respective attached carbons. youtube.comyoutube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (2-3 bonds). sdsu.edu This would be crucial for establishing the connection of the substituents to the aromatic ring. For instance, the protons of the -ArCH₂- group (δ 3.15 ppm) would show a correlation to the aromatic carbon C1 and the adjacent aromatic carbons. The methyl protons of the -SMe group (δ 2.45 ppm) would show a correlation to the aromatic carbon C4.

NOESY (Nuclear Overhauser Effect Spectroscopy) : While not critical for the primary structure elucidation of this relatively rigid molecule, a NOESY experiment could provide through-space correlations, which would be more relevant for studying the conformation of more complex transformation products or intermolecular interactions. youtube.comscience.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₁₁BrS), the expected exact mass can be calculated with high precision. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation analysis in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the bromine atom (M-Br)⁺, cleavage of the ethyl chain, and loss of the methylsulfanyl group. The observation of a fragment corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common feature for compounds containing a benzyl (B1604629) group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-H stretching of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-Br stretching vibration would be expected in the lower frequency region, typically around 500-600 cm⁻¹. The C-S stretching vibration usually appears as a weak band in the 600-800 cm⁻¹ range. chemicalbook.com

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-S stretching vibration would also be expected to give a noticeable Raman signal.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

Should this compound or a suitable crystalline derivative be synthesized, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would be particularly valuable for confirming the connectivity and for studying the solid-state packing of the molecule. For instance, transformation products, such as sulfoxides or sulfones derived from the oxidation of the methylsulfanyl group, might yield crystals suitable for X-ray analysis.

Design and Synthesis of Analogues and Derivatives of 1 2 Bromoethyl 4 Methylsulfanylbenzene

Systematic Modification of Aromatic Ring Substitution Patterns (e.g., Halogenation, Alkylation, Nitration)

The benzene (B151609) ring of 1-(2-bromoethyl)-4-methylsulfanylbenzene is amenable to various electrophilic aromatic substitution (EAS) reactions. The existing methylsulfanyl group (-SCH₃) is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already occupied by the 2-bromoethyl group, new substituents will primarily be directed to the ortho positions (C2 and C6).

Halogenation introduces halogen atoms (F, Cl, Br, I) onto the aromatic ring, a common strategy to modulate electronic properties and lipophilicity. The bromination of thioanisole (B89551) derivatives, for instance, can be achieved using standard electrophilic bromination conditions. A typical mechanism involves the generation of a potent electrophile (e.g., Br⁺ from Br₂ and a Lewis acid like FeBr₃), which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or benzenonium ion. msu.edu Subsequent deprotonation restores aromaticity and yields the halogenated product.

For thioanisole, the methylsulfanyl group activates the ring towards substitution. Studies on the protonation of halogenated thioanisole derivatives further confirm the reactivity of the ring. researchgate.net The introduction of halogens can also be accomplished with reagents like N-Bromosuccinimide (NBS) for bromination or N-Chlorosuccinimide (NCS) for chlorination, often in the presence of an acid catalyst. chemrxiv.orgscbt.com

Table 1: Representative Halogenation Reactions on Thioanisole Scaffolds This table is illustrative and based on general principles of electrophilic aromatic halogenation.

Starting MaterialReagents & ConditionsMajor Product(s)
ThioanisoleBr₂, FeBr₃4-Bromothioanisole, 2-Bromothioanisole
ThioanisoleCl₂, AlCl₃4-Chlorothioanisole, 2-Chlorothioanisole
ThioanisoleI₂, HNO₃4-Iodothioanisole, 2-Iodothioanisole

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions that attach alkyl or acyl groups to an aromatic ring. wikipedia.org While Friedel-Crafts alkylation can be prone to issues like carbocation rearrangements and polyalkylation, Friedel-Crafts acylation, followed by reduction, offers a more controlled route to alkylated products. Research on the acylation of thioanisole with acetic anhydride (B1165640) using solid acid catalysts like Amberlyst-15 has demonstrated the efficient synthesis of 4-(methylthio)acetophenone. researchgate.netresearchgate.net This ketone can then be reduced to the corresponding ethyl group.

The general mechanism involves the activation of an alkylating or acylating agent by a Lewis acid (e.g., AlCl₃) or a Brønsted acid to generate a strong electrophile. nih.gov This electrophile is then attacked by the aromatic ring. For this compound, alkylation would be directed to the positions ortho to the methylsulfanyl group.

Nitration, the introduction of a nitro group (-NO₂) onto the aromatic ring, is a classic electrophilic aromatic substitution. It is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov The methylsulfanyl group of thioanisole directs the incoming nitro group to the ortho and para positions. Since the para position is blocked in the target compound, nitration would yield 2-nitro derivatives. pearson.com

The reaction proceeds via the attack of the aromatic ring on the nitronium ion, followed by deprotonation to restore aromaticity. The selective nitration of aromatic compounds can be influenced by the reaction conditions and the catalyst used. google.com The resulting nitro group is a versatile functional handle; for example, it can be reduced to an amine, which can then undergo a wide range of further chemical transformations. rsc.org

Table 2: Electrophilic Aromatic Substitution Reactions This table outlines common electrophilic aromatic substitution reactions applicable to the thioanisole core.

ReactionReagentsElectrophileExpected Product on Target Scaffold
Halogenation Br₂, FeBr₃Br⁺1-(2-Bromoethyl)-2-bromo-4-methylsulfanylbenzene
Nitration HNO₃, H₂SO₄NO₂⁺1-(2-Bromoethyl)-4-methylsulfanyl-2-nitrobenzene
Acylation CH₃COCl, AlCl₃CH₃CO⁺1-(2-Acetyl-4-(2-bromoethyl)phenyl)(methyl)sulfane

Elaboration and Functionalization of the 2-Bromoethyl Side Chain

The 2-bromoethyl side chain is a prime site for modification due to the reactivity of the primary alkyl bromide. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide variety of nucleophiles in Sₙ2 reactions. bloomtechz.com This allows for the introduction of diverse functional groups.

Common transformations include:

Formation of Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH) can replace the bromine with a hydroxyl group, yielding the corresponding alcohol. youtube.com

Formation of Nitriles: Substitution with cyanide ions (e.g., from NaCN or KCN) introduces a nitrile (-CN) group. This is a particularly useful transformation as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Formation of Amines: Direct reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding amines.

Formation of Ethers: Williamson ether synthesis, reacting the alkyl bromide with an alkoxide, can be used to form ethers.

Formation of Thioethers: Reaction with thiolates can introduce new sulfur-containing moieties.

Alternatively, treatment with a strong, sterically hindered base, such as potassium tert-butoxide, can induce an E2 elimination reaction, removing HBr to form a vinyl group, resulting in 4-methylsulfanylstyrene. youtube.com Radical bromination using N-bromosuccinimide (NBS) can also occur at the benzylic position, which is activated by the aromatic ring. libretexts.orglibretexts.org

Table 3: Functionalization of the 2-Bromoethyl Side Chain via Nucleophilic Substitution This table illustrates potential products from Sₙ2 reactions on the bromoethyl group.

NucleophileReagent ExampleProduct Functional Group
HydroxideNaOHAlcohol (-OH)
CyanideKCNNitrile (-C≡N)
Azide (B81097)NaN₃Azide (-N₃)
AmmoniaNH₃Primary Amine (-NH₂)
AlkoxideCH₃ONaEther (-OCH₃)
ThiolateCH₃SNaThioether (-SCH₃)

Isosteric Replacements of the Methylsulfanyl Group (e.g., Methoxy, Methylamino)

Isosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of modifying biological activity or physicochemical parameters.

Replacing the methylsulfanyl group with a secondary amine like a methylamino group introduces a hydrogen bond donor and significantly changes the basicity of the molecule. A synthetic route to a methylamino analogue could involve the reduction of a corresponding nitroaromatic precursor to an aniline, followed by N-alkylation. For instance, starting from 4-(2-bromoethyl)nitrobenzene, reduction would yield 4-(2-bromoethyl)aniline. This primary amine could then be selectively N-methylated. chemicalbook.comgoogle.com Alternatively, synthesis could proceed from p-(2-aminoethyl)aniline. prepchem.comchemsynthesis.com

Synthesis of Isotopically Labeled Analogs for Mechanistic Probes and Tracing Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, tracking metabolic pathways, and as internal standards in quantitative mass spectrometry. nih.govresearchgate.net Key isotopes used in organic chemistry include deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Deuterium can be incorporated into specific positions of the molecule. For example, deuteration of the aromatic ring can be achieved via acid-catalyzed H/D exchange using deuterated acids like D₂SO₄. The benzylic and terminal positions of the ethyl side chain can also be selectively deuterated using appropriate deuterated reagents during the synthesis of the side chain. Another common strategy involves the formation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) at a specific position, which is then quenched with a deuterium source like heavy water (D₂O). youtube.com For instance, converting 1-(2-bromoethyl)-2-bromo-4-methylsulfanylbenzene into a Grignard reagent and quenching with D₂O would place a deuterium atom at the 2-position of the ring.

Carbon-13 labeling requires the introduction of a ¹³C-enriched building block at a specific step in the synthesis.

Labeling the Methylsulfanyl Group: The methyl group can be labeled using ¹³C-methyl iodide (¹³CH₃I) in the final step of a synthesis starting from the corresponding thiophenol.

Labeling the Ethyl Side Chain: The side chain can be labeled using ¹³C-enriched starting materials. For example, using potassium cyanide enriched with carbon-13 (K¹³CN) to displace a benzylic bromide would introduce the label adjacent to the ring. nih.gov Using [¹³C]-paraformaldehyde is another method to introduce a labeled carbon atom. nih.gov

These labeled analogues are invaluable for kinetic isotope effect studies, which can provide insight into rate-determining steps of reactions, and for tracing the fate of the molecule in biological systems. researchgate.netrsc.orgnih.gov

Future Research Directions and Emerging Innovations in the Chemistry of 1 2 Bromoethyl 4 Methylsulfanylbenzene

The chemical scaffold of 1-(2-bromoethyl)-4-methylsulfanylbenzene, featuring a reactive bromoethyl group and a versatile methylsulfanyl moiety on a benzene (B151609) ring, presents a rich platform for future chemical exploration. Emerging innovations in synthetic methodology are poised to revolutionize how this compound is synthesized and utilized, with a strong emphasis on sustainability, efficiency, and selectivity. The following sections outline key areas for future research and development.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethyl)-4-methylsulfanylbenzene?

The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible method includes reacting 4-methylsulfanylphenol with 2-bromoethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C). Purification may require column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity. Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of phenol to bromide) and reaction time (12–24 hours) .

Q. How should researchers characterize this compound’s purity and structural identity?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the bromoethyl group (δ ~3.6–3.8 ppm for CH₂Br) and methylsulfanyl moiety (δ ~2.5 ppm for SCH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for C₉H₁₁BrS: 238.97 g/mol).
  • HPLC Analysis : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

Q. What are the compound’s key physicochemical properties?

  • Molecular Weight : 238.97 g/mol.
  • Solubility : Highly soluble in DCM, THF, and DMSO; limited water solubility.
  • LogP : Estimated ~3.1 (via computational tools like XLogP3), indicating moderate hydrophobicity .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings . For example, palladium-catalyzed coupling with aryl boronic acids can replace Br to form C–C bonds. Reaction optimization requires ligand screening (e.g., XPhos) and base selection (Cs₂CO₃ or K₃PO₄) in anhydrous toluene at 80–100°C .

Q. What strategies mitigate challenges in synthesizing derivatives with the methylsulfanyl group?

The methylsulfanyl (-SCH₃) group is prone to oxidation. To preserve its integrity:

  • Use inert atmospheres (N₂/Ar) during reactions.
  • Avoid strong oxidizers (e.g., H₂O₂, KMnO₄) unless sulfone derivatives are desired.
  • For selective functionalization, employ protective groups (e.g., Boc for amines) before modifying the bromoethyl chain .

Q. How can researchers design assays to evaluate its biological activity?

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).
  • Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Mechanistic Probes : Employ fluorescence polarization to study interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Q. What analytical techniques resolve enantiomeric impurities in chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration of chiral centers introduced via asymmetric synthesis .

Data Analysis & Contradiction Resolution

Q. How should discrepancies in reported biological activity be addressed?

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing SCH₃ with OCH₃) to isolate pharmacophores.
  • Purity Verification : Re-analyze disputed samples via HPLC-MS to rule out impurities (>99% purity required).
  • Assay Reproducibility : Validate protocols across multiple labs using standardized bacterial strains/cell lines .

Q. What computational tools predict the compound’s metabolic stability?

  • ADMET Prediction : Software like SwissADME estimates CYP450 metabolism and bioavailability.
  • Docking Studies : AutoDock Vina models interactions with target proteins (e.g., kinase domains) to prioritize derivatives for synthesis .

Methodological Best Practices

Q. How can reaction yields be optimized for large-scale synthesis?

  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side products.
  • Catalyst Screening : Test Pd/C or Ni-based catalysts for cost-effective cross-couplings.
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)-4-methylsulfanylbenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-4-methylsulfanylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.